![molecular formula C20H22N2O4S3 B11409969 N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11409969.png)
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
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Overview
Description
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzyl, ethylsulfonyl, and methylphenylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and methylphenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
- N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine
Uniqueness
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is unique due to its specific thiazole ring structure and the combination of functional groups
Biological Activity
N-benzyl-2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
The molecular formula of this compound is C18H19N3O4S3, with a molecular weight of 437.6 g/mol. The compound typically exhibits a purity of around 95%.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, derivatives containing thiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole-based compounds exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types of cancer .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound 9 | NCI-H522 | 0.06 |
Compound 88 | HT29 | 0.1 |
Compound 88 | MCF7 | 2.5 |
Immunomodulatory Effects
Thiazole derivatives have also been investigated for their immunomodulatory properties. Some compounds have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with IC50 values indicating effective immunosuppression . This suggests potential applications in autoimmune diseases and transplant rejection.
Antioxidant Activity
The antioxidant properties of thiazole compounds are notable as well. Research indicates that certain thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in various biological systems . This activity is particularly relevant for developing therapies aimed at reducing oxidative damage in diseases like cancer and neurodegenerative disorders.
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of a specific thiazole derivative similar to this compound demonstrated its ability to induce apoptosis in cancer cells via mitochondrial pathways. The compound was administered in vitro to MDA-MB-231 breast cancer cells, resulting in a significant reduction in cell viability and increased markers of apoptosis.
Case Study 2: Immunomodulation
In another investigation, a series of thiazole derivatives were tested for their ability to modulate immune responses in vivo using mouse models. The results indicated that these compounds could significantly reduce inflammatory cytokine levels, suggesting their potential use in treating inflammatory diseases.
Properties
Molecular Formula |
C20H22N2O4S3 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-benzyl-2-ethylsulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-28(23,24)20-21-18(29(25,26)17-12-10-15(2)11-13-17)19(27-20)22(3)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
InChI Key |
XGZKNIQDLGMXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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